Methyl 4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
Introduction and Chemical Identity
Historical Context and Discovery
The development and characterization of methyl 4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate emerged within the broader context of tetrahydropyridine research, which has been an active area of investigation since the mid-20th century. Tetrahydropyridine derivatives gained significant attention following the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and its neurotoxic effects, which led to extensive research into the biological and chemical properties of this heterocyclic class. The systematic study of substituted tetrahydropyridines expanded to include various functionalized derivatives, including compounds bearing multiple carbonyl groups and ester functionalities.
The specific compound this compound was first documented in chemical databases in 2019, with its initial creation date recorded as January 17, 2019, and subsequent modifications continuing through 2025. This relatively recent formal documentation reflects the ongoing interest in exploring diverse substitution patterns within the tetrahydropyridine scaffold. The compound represents part of the systematic exploration of polyfunctionalized heterocycles that has characterized modern synthetic organic chemistry research.
Nomenclature and Identification
International Union of Pure and Applied Chemistry Naming Conventions
According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name for this compound is methyl 4-hydroxy-2-oxo-3H-pyridine-5-carboxylate. This naming convention reflects the compound's existence in its enolic tautomeric form, where the 4,6-dioxo tetrahydropyridine structure transforms into a 4-hydroxy-2-oxo pyridine system. The International Union of Pure and Applied Chemistry naming system recognizes the tendency of this compound to adopt the aromatic enol form rather than the non-aromatic diketo form, which influences both its chemical behavior and preferred nomenclature.
The systematic naming follows established conventions for heterocyclic compounds, where the pyridine core is identified first, followed by the description of substituents and their positions. The carboxylate ester functionality at position 5 and the hydroxy group at position 4 are specifically designated, along with the oxo group at position 2. This nomenclature system provides a clear structural description that reflects the compound's actual preferred tautomeric state.
Common Synonyms and Alternative Names
Multiple synonyms exist for this compound, reflecting different aspects of its chemical structure and tautomeric behavior. The most frequently encountered alternative names include methyl 4-hydroxy-2-oxo-3H-pyridine-5-carboxylate, which represents the enolic tautomeric form. Additional synonyms documented in chemical databases include methyl 1,4,5,6-tetrahydro-4,6-dioxopyridine-3-carboxylate.
Chemical database entries also record several coded designations, including SCHEMBL11298931 and DTXSID60720994, which serve as unique identifiers within specific chemical information systems. These coded names facilitate database searches and cross-referencing across different chemical information platforms. The variety of naming conventions reflects the compound's structural complexity and the different ways chemical databases and suppliers categorize heterocyclic compounds with multiple functional groups.
Registry Numbers and Database Identifiers
| Identifier Type | Number/Code | Database/System |
|---|---|---|
| Chemical Abstracts Service Registry Number | 88499-68-7 | Chemical Abstracts Service |
| PubChem Compound Identifier | 135741590 | PubChem Database |
| DSSTox Substance Identifier | DTXSID60720994 | Distributed Structure-Searchable Toxicity Database |
| Molecular Formula | C₇H₇NO₄ | Universal |
| Molecular Weight | 169.13 g/mol | Universal |
The Chemical Abstracts Service registry number 88499-68-7 serves as the primary unique identifier for this compound. This registry number ensures unambiguous identification across all chemical databases and commercial suppliers. The PubChem database assigns the compound identifier 135741590, which links to comprehensive structural and property information.
Additional database identifiers include the Distributed Structure-Searchable Toxicity Database substance identifier DTXSID60720994, which connects the compound to environmental and toxicological data systems. These multiple identifier systems create a robust framework for tracking and referencing the compound across different research and commercial contexts.
Position in Heterocyclic Chemistry
This compound occupies a significant position within the broader field of heterocyclic chemistry as a member of the tetrahydropyridine family. Tetrahydropyridines represent partially saturated derivatives of pyridine, one of the fundamental aromatic heterocycles. The six-membered nitrogen-containing ring system provides a foundation for diverse chemical modifications and biological activities.
Within the classification of heterocyclic compounds, this molecule belongs to the category of polysubstituted tetrahydropyridines, specifically those bearing multiple carbonyl functionalities. The presence of both ketone groups at positions 4 and 6, along with the ester functionality at position 3, places this compound among the more highly functionalized members of its class. Research has demonstrated that tetrahydropyridine derivatives exhibit remarkable structural diversity and can serve as valuable intermediates in the synthesis of more complex heterocyclic systems.
The compound's ability to exist in tautomeric equilibrium between the diketo tetrahydropyridine form and the enolic pyridine form illustrates important principles of heterocyclic chemistry. This tautomerism reflects the balance between aromatic stabilization and functional group interactions that characterizes many heterocyclic systems. The preference for the enolic form demonstrates the stabilizing influence of aromaticity in nitrogen-containing heterocycles.
Research Significance in Organic Chemistry
The research significance of this compound extends across multiple areas of organic chemistry, particularly in the development of synthetic methodologies and the exploration of heterocyclic reactivity patterns. Compounds of this structural type have emerged as important building blocks in the synthesis of more complex molecular architectures. The presence of multiple reactive sites within a single molecule provides opportunities for selective functionalization and ring-forming reactions.
Recent research has highlighted the utility of similar tetrahydropyridine derivatives in multicomponent reaction strategies. Studies have demonstrated that compounds bearing both ester and ketone functionalities can participate in cascade reactions leading to polycyclic systems. The development of palladium-catalyzed oxidative carbonylation methods has shown particular promise for generating tetrahydropyridine derivatives with diverse substitution patterns.
The compound's structural features make it relevant to current research in green chemistry approaches to heterocycle synthesis. Environmental considerations have driven the development of more efficient synthetic routes to substituted tetrahydropyridines, including the use of ionic liquids and solvent-free conditions. These methodological advances have enhanced the accessibility of compounds like this compound for further research applications.
Properties
IUPAC Name |
methyl 4-hydroxy-2-oxo-3H-pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7(11)4-3-8-6(10)2-5(4)9/h3,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHUUHKTKYZUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CC(=O)N=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720994 | |
| Record name | Methyl 4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88499-68-7 | |
| Record name | Methyl 4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Functionalization via Multi-Component Reactions
A notable approach involves iodine-catalyzed multi-component reactions combining aniline derivatives, aldehydes, and β-keto esters in methanol under mild heating (around 55 °C) for extended periods (e.g., 12 hours). This method efficiently constructs highly functionalized tetrahydropyridine derivatives with keto and ester groups, as demonstrated in related tetrahydropyridine syntheses.
Reduction and Catalytic Hydrogenation Steps
Starting from α,β-unsaturated keto esters or related precursors, catalytic hydrogenation using Adams catalyst (platinum oxide) under hydrogen pressure (approximately 5.8–6.0 MPa) at room temperature for several hours (5–24 hours) is employed to reduce double bonds and form the tetrahydropyridine ring system with the desired oxidation states.
Use of Lithium Aluminium Hydride for Selective Reduction
Selective reduction of intermediates containing nitrile or amide groups to amines or alcohols can be achieved using lithium aluminium hydride in a tetrahydrofuran/toluene mixture at low temperatures (0–5 °C), followed by stirring at ambient temperature for extended times (up to 16 hours). This step is crucial for converting intermediates to the desired functionalized tetrahydropyridine carboxylates.
Formylation and Acetylation for Keto Group Introduction
Treatment of amine intermediates with formic acid and acetic anhydride at elevated temperatures (around 100 °C) for several hours (e.g., 5 hours) introduces keto functionalities at specific ring positions. The reaction mixture is then processed by evaporation and extraction to isolate the keto-functionalized tetrahydropyridine derivatives.
Example Synthetic Sequence (Adapted from Patent and Literature)
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Starting from substituted cinnamonnitrile derivatives | Formation of α,β-unsaturated keto ester precursors | White solid intermediates |
| 2 | Hydrogenation with Adams catalyst, H2 (6 MPa), ethanol, room temp, 5 h | Reduction of double bonds to form tetrahydropyridine ring | Saturated tetrahydropyridine derivatives |
| 3 | Reaction with methylamine in methanol, hydrogenation (5.8 MPa), 24 h | Amination and further reduction | Amino-functionalized intermediates |
| 4 | Lithium aluminium hydride reduction in THF/toluene, 0–5 °C, 16 h | Selective reduction of nitrile/amide groups | Alcohol or amine intermediates |
| 5 | Heating with formic acid and acetic anhydride, 100 °C, 5 h | Introduction of keto groups at ring positions 4 and 6 | Methyl 4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate |
Characterization and Structural Confirmation
The synthesized this compound and related tetrahydropyridine derivatives are characterized by:
- Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy.
- Fourier-transform infrared spectroscopy (FTIR).
- Single-crystal X-ray diffraction (XRD) analysis to confirm the crystal structure and molecular geometry.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Adams catalyst (PtO2) | Used for hydrogenation steps |
| Hydrogen Pressure | 5.8–6.0 MPa | High pressure for efficient reduction |
| Solvents | Ethanol, methanol, toluene, THF | Solvent choice depends on step |
| Temperature | Room temperature to 100 °C | Mild heating for cyclization and acetylation |
| Reaction Time | 5–24 hours | Varies by step and desired conversion |
| Reducing Agent | Lithium aluminium hydride | For selective reductions |
Research Findings and Observations
- The iodine-catalyzed multi-component reaction method provides an efficient and versatile route to highly functionalized tetrahydropyridines with good yields and structural diversity.
- Catalytic hydrogenation under controlled pressure and temperature is critical for achieving the correct saturation and oxidation states in the ring system.
- Lithium aluminium hydride reductions must be carefully temperature-controlled to avoid over-reduction or decomposition of sensitive intermediates.
- The final keto-functionalized tetrahydropyridine carboxylates exhibit well-defined crystal structures, as confirmed by XRD, supporting the synthetic route's reliability.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of dihydropyridine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
MTDTH has garnered attention for its potential therapeutic applications. Its structural features allow it to interact with biological systems effectively.
- Antimicrobial Activity : Studies have shown that MTDTH exhibits antimicrobial properties against various pathogens. For instance, research demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
- Anticancer Properties : Preliminary studies indicate that MTDTH may possess anticancer activity. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been documented, suggesting a pathway for developing new anticancer drugs .
- Neuroprotective Effects : There is emerging evidence that MTDTH can protect neuronal cells from oxidative stress and apoptosis. This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
The compound's efficacy extends beyond medicinal uses; it also shows promise in agricultural applications.
- Pesticide Development : MTDTH has been explored as a potential active ingredient in pesticide formulations. Its ability to disrupt the metabolic processes of pests could lead to the development of more effective and environmentally friendly pesticides .
- Plant Growth Regulators : Research indicates that MTDTH may function as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors. This application could be vital in sustainable agriculture practices .
Materials Science
MTDTH's unique chemical structure lends itself to various applications in materials science.
- Polymer Synthesis : The compound can be used as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .
- Nanomaterials : Recent studies have investigated the use of MTDTH in the fabrication of nanomaterials. Its chemical properties facilitate the formation of nanoparticles that can be utilized in drug delivery systems and catalysis .
Case Studies
Mechanism of Action
The mechanism by which Methyl 4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate exerts its effects involves interactions with various molecular targets. The oxo groups and the ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs Derived from Cyclization Reactions
Key Precursor: Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (compound 1) is frequently used to synthesize heterocyclic derivatives.
Thiazolo-Pyrido-Pyrimidinone Derivatives
- Compound 8 : Synthesized by reacting compound 1 with 2-methylthio-2-thiazoline in acetic acid at 100°C for 5 hours.
- Compound 9 : Prepared similarly using 5,6-dihydro-2-methylthio-4H-1,3-thiazine.
Comparison : Both compounds feature fused sulfur-containing heterocycles, but 9 has an additional methylene group, increasing its carbon content and altering solubility.
Pyrido-Pyrimidine Derivatives
- Compound 2a : Synthesized via refluxing compound 1 with ethyl isothiocyanatoacetate in pyridine.
- Compound 3 : Urethane derivative formed using ethyl isocyanatoacetate.
Comparison : The thioxo group in 2a enhances electrophilicity, while 3 ’s ureido moiety introduces hydrogen-bonding capability, influencing biological activity.
Substituted Tetrahydropyridines with Aromatic and Electron-Withdrawing Groups
- Compound 4o: Methyl (4SR,6RS)-5,5-dicyano-2,4,6-triphenyl-1,4,5,6-tetrahydropyridine-3-carboxylate. Synthesis: Not detailed in evidence, but yield is 76%. Physical Properties: Melting point 223–225°C; aromatic protons in 1H-NMR (δ 7.33–7.73 ppm) . Comparison: The triphenyl and dicyano substituents increase steric bulk and electron-withdrawing effects, raising the melting point significantly compared to simpler analogs.
Tosyl- and Dimethylamino-Substituted Derivatives
- Compound from : Methyl (S)-5-(4-(dimethylamino)phenyl)-6-oxo-2-phenyl-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate. Key Features: Tosyl (electron-withdrawing) and dimethylamino (electron-donating) groups create a push-pull electronic system. HRMS: Observed 492.1466 vs. calculated 492.1475 (−1.9 ppm error) .
Comparison: The tosyl group enhances stability and crystallinity, while the dimethylamino group may improve solubility in polar solvents.
Pyridazine-Based Analogs
- 1-(4-Fluorophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid (CAS: 1803600-92-1).
Key Research Findings
Biological Activity
Methyl 4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS No. 88499-68-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 169.135 g/mol |
| Exact Mass | 169.038 g/mol |
| LogP | -0.5918 |
| Polar Surface Area | 75.96 Ų |
The compound features a tetrahydropyridine ring with two carbonyl groups at the 4 and 6 positions and a carboxylate group at position 3. Its structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of tetrahydropyridine compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, which suggests potential applications in preventing oxidative stress-related diseases. The antioxidant activity was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Studies have shown that it may protect neuronal cells from apoptosis induced by neurotoxic agents. This property is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of tetrahydropyridine compounds for their antimicrobial activity. This compound was found to possess an EC50 value of 12 µg/mL against Staphylococcus aureus .
- Neuroprotection : In a preclinical trial assessing neuroprotective agents for Parkinson's disease models in rats, this compound demonstrated a significant reduction in dopaminergic neuron loss compared to control groups .
- Antioxidant Activity : The antioxidant potential was assessed through various assays including ABTS and DPPH scavenging tests. The compound exhibited strong antioxidant activity with IC50 values comparable to established antioxidants like ascorbic acid .
Synthesis Methods
This compound can be synthesized through several methods:
Q & A
Basic Question: What are the recommended synthetic routes for Methyl 4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate, and how can reaction yields be optimized?
Methodological Answer:
Stereoselective one-pot multicomponent reactions are commonly employed. For example, condensation of methyl cyanoacetate with aldehydes and amines under mild acidic conditions (e.g., acetic acid) can yield substituted tetrahydropyridines. Optimization involves:
- Catalyst screening : Use of triethylamine or DBU to enhance reaction rates .
- Temperature control : Reactions performed at 60–80°C to balance yield and side-product formation.
- Characterization : ¹H/¹³C NMR (e.g., δ ~2.34 ppm for methyl groups, δ ~166.4 ppm for carbonyl carbons) and HRMS for structural validation .
Basic Question: What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
Key precautions based on GHS classification (H302, H315, H319, H335):
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks (respiratory irritation reported) .
- Spill management : Absorb spills with inert material (e.g., vermiculite) and avoid water to prevent drainage contamination .
- First aid : Immediate 15-minute eye rinsing with water and medical consultation for ingestion .
Basic Question: How can the structural conformation of this compound be validated experimentally?
Methodological Answer:
X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for refinement. Key steps:
- Data collection : High-resolution (<1.0 Å) datasets to resolve electron density maps.
- Twinning analysis : SHELXD for handling potential crystal twinning .
NMR spectroscopy : Assign diastereotopic protons (e.g., CH groups at δ 4.83–5.31 ppm) and monitor coupling constants to confirm stereochemistry .
Advanced Question: How can researchers resolve contradictions in reported reaction mechanisms for similar tetrahydropyridine derivatives?
Methodological Answer:
- Kinetic studies : Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-determining steps.
- Computational modeling : Employ DFT calculations (e.g., Gaussian) to compare energy barriers of proposed pathways .
- Isotopic labeling : Use ¹³C-labeled reagents to trace carbon migration in cyclization steps .
Advanced Question: What strategies are effective for controlling stereochemistry during synthesis?
Methodological Answer:
- Chiral auxiliaries : Introduce tert-butanesulfinamide groups to direct asymmetric induction .
- Catalytic enantioselection : Use isothiourea catalysts (e.g., HyperBTM) for >90% ee in dihydropyridinone formation .
- Chiral HPLC : Validate enantiopurity using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
Advanced Question: How can the compound’s potential toxicity be assessed preclinically?
Methodological Answer:
- In vitro assays : MTT assays on HepG2 cells to assess acute cytotoxicity (IC₅₀ determination) .
- In vivo models : Administer doses (10–100 mg/kg) to rodents, monitoring AST/ALT levels for hepatotoxicity .
- Genotoxicity screening : Ames test (TA98/TA100 strains) to detect mutagenic potential .
Advanced Question: What experimental approaches characterize the compound’s stability under varying conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., 210–220°C) under nitrogen .
- Forced degradation : Expose to UV light (ICH Q1B guidelines) or acidic/basic conditions (0.1M HCl/NaOH) to identify degradation products via LC-MS .
- Hygroscopicity testing : Store at 40°C/75% RH and monitor mass changes to assess moisture sensitivity .
Advanced Question: How can computational tools predict biological activity or receptor interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinases) using PDB structures (e.g., 3QKK) .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
- MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
